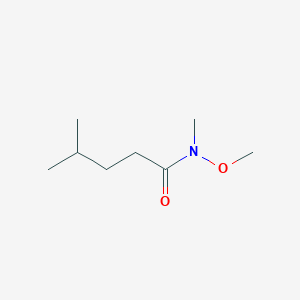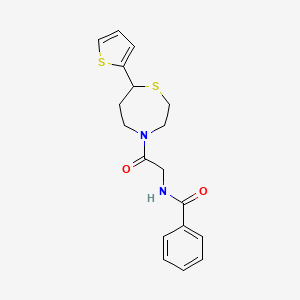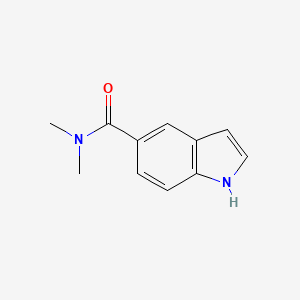
5-Bromo-2-methanesulfinylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-methanesulfinylpyrimidin-4-amine: is a chemical compound with the molecular formula C5H6BrN3OS It is a pyrimidine derivative characterized by the presence of a bromine atom at the 5-position, a methanesulfinyl group at the 2-position, and an amine group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methanesulfinylpyrimidin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination: Introduction of a bromine atom at the 5-position of the pyrimidine ring.
Methanesulfinylation: Introduction of a methanesulfinyl group at the 2-position.
Amination: Introduction of an amine group at the 4-position.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process typically includes:
Selection of appropriate solvents and catalysts: to facilitate the reactions.
Control of reaction temperature and time: to maximize efficiency.
Purification steps: such as recrystallization or chromatography to obtain the final product with desired purity.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-methanesulfinylpyrimidin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like arylboronic acids in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction Reactions: The methanesulfinyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Amination Reactions: The amine group can participate in further functionalization reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts and arylboronic acids are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substituted Pyrimidines: Formed through substitution reactions.
Sulfone and Sulfide Derivatives: Formed through oxidation and reduction reactions.
Scientific Research Applications
Chemistry: 5-Bromo-2-methanesulfinylpyrimidin-4-amine is used as a building block in organic synthesis to create more complex molecules. It is particularly valuable in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology and Medicine: This compound has potential applications in drug discovery and development. It can be used to synthesize analogs with biological activity, which may serve as leads for new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structural features make it a valuable intermediate in the synthesis of various functional materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-methanesulfinylpyrimidin-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methanesulfinyl group can participate in redox reactions, while the bromine and amine groups can form hydrogen bonds and other interactions with biological molecules.
Comparison with Similar Compounds
5-Bromo-2-(methylsulfonyl)pyrimidin-4-amine: Similar structure but with a methylsulfonyl group instead of a methanesulfinyl group.
2-Bromo-4-aminopyrimidine: Lacks the methanesulfinyl group, making it less versatile in certain reactions.
5-Chloro-2-methanesulfinylpyrimidin-4-amine: Similar structure but with a chlorine atom instead of bromine.
Uniqueness: 5-Bromo-2-methanesulfinylpyrimidin-4-amine is unique due to the presence of both a bromine atom and a methanesulfinyl group, which confer distinct reactivity and potential for diverse applications in synthesis and research.
Properties
IUPAC Name |
5-bromo-2-methylsulfinylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3OS/c1-11(10)5-8-2-3(6)4(7)9-5/h2H,1H3,(H2,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PISKLKJRIGCXHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=NC=C(C(=N1)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2604064.png)


![(E)-2-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2604071.png)

![N-benzyl-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide](/img/structure/B2604074.png)
![1-[4-[2-(3-Fluorophenyl)acetyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2604076.png)


![8-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2604081.png)

![(2-Methylbutyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine dihydrochloride](/img/structure/B2604083.png)

![5-[4-(2-methylbenzoyl)piperazin-1-yl]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B2604086.png)
